Remdesivir
Remdesivir
Remdesivir, or GS-5734, is an adenosine triphosphate analog first described in the literature in 2016 as a potential treatment for Ebola. But it has shown to attenuate viral loads of a number of RNA viruses including respiratory syncytial virus (RSV) and β-coronaviruses such as SARS-CoV, MERS-CoV, and the causative agent of COVID-19, SARS-CoV-2. Remdesivir is metabolized within cells into an alanine metabolite (GS-704277), further processed into the monophosphate derivative and ultimately into the active nucleoside triphosphate derivative. The active triphosphate is in fact a triphosphate of GS-441524 (C-nucleoside, with ribose connected to the nucleobase via a bond formed between two carbons) that is a final product of the remdesivir activation. The main mechanism of the activity of remdesivir is based on the similarity of its active metabolite triphosphate to a natural substrate necessary for RNA synthesis—adenosine triphosphate. The active molecule affects the activity of viral RNA-dependent RNA polymerase in COVID-19-infected cells. Remdesivir inhibits active sites in both COVID-19 enzymes (RNA-dependent RNA polymerase and exonuclease).
Brand Name:
Vulcanchem
CAS No.:
1809249-37-3
VCID:
VC0515600
InChI:
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
SMILES:
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Molecular Formula:
C27H35N6O8P
Molecular Weight:
602.6 g/mol
Remdesivir
CAS No.: 1809249-37-3
Inhibitors
VCID: VC0515600
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol
Purity: 99%
CAS No. | 1809249-37-3 |
---|---|
Product Name | Remdesivir |
Molecular Formula | C27H35N6O8P |
Molecular Weight | 602.6 g/mol |
IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 |
Standard InChIKey | RWWYLEGWBNMMLJ-YSOARWBDSA-N |
SMILES | CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Description | Remdesivir, or GS-5734, is an adenosine triphosphate analog first described in the literature in 2016 as a potential treatment for Ebola. But it has shown to attenuate viral loads of a number of RNA viruses including respiratory syncytial virus (RSV) and β-coronaviruses such as SARS-CoV, MERS-CoV, and the causative agent of COVID-19, SARS-CoV-2. Remdesivir is metabolized within cells into an alanine metabolite (GS-704277), further processed into the monophosphate derivative and ultimately into the active nucleoside triphosphate derivative. The active triphosphate is in fact a triphosphate of GS-441524 (C-nucleoside, with ribose connected to the nucleobase via a bond formed between two carbons) that is a final product of the remdesivir activation. The main mechanism of the activity of remdesivir is based on the similarity of its active metabolite triphosphate to a natural substrate necessary for RNA synthesis—adenosine triphosphate. The active molecule affects the activity of viral RNA-dependent RNA polymerase in COVID-19-infected cells. Remdesivir inhibits active sites in both COVID-19 enzymes (RNA-dependent RNA polymerase and exonuclease). |
Purity | 99% |
Synonyms | Remdesivir; 1809249-37-3; GS-5734; GS 5734; GS5734.; Prodrug of GS-441524; Prodrug of GS441524; Prodrug of GS441524; |
Reference | 1: Ko WC, Rolain JM, Lee NY, Chen PL, Huang CT, Lee PI, Hsueh PR. Arguments infavor of remdesivir for treating SARS-CoV-2 infections. Int J Antimicrob Agents. 2020 Mar 5:105933. doi: 10.1016/j.ijantimicag.2020.105933. [Epub ahead of print] PubMed PMID: 32147516. 2: Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeuticoption for the COVID-19. Travel Med Infect Dis. 2020 Mar 5:101615. doi:10.1016/j.tmaid.2020.101615. [Epub ahead of print] PubMed PMID: 32145386. 3: Gordon CJ, Tchesnokov EP, Feng JY, Porter DP, Gotte M. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle Eastrespiratory syndrome coronavirus. J Biol Chem. 2020 Feb 24. pii:jbc.AC120.013056. doi: 10.1074/jbc.AC120.013056. [Epub ahead of print] PubMedPMID: 32094225. 4: de Wit E, Feldmann F, Cronin J, Jordan R, Okumura A, Thomas T, Scott D, CihlarT, Feldmann H. Prophylactic and therapeutic remdesivir (GS-5734) treatment in therhesus macaque model of MERS-CoV infection. Proc Natl Acad Sci U S A. 2020 Feb13. pii: 201922083. doi: 10.1073/pnas.1922083117. [Epub ahead of print] PubMedPMID: 32054787. 5: Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G.Remdesivir and chloroquine effectively inhibit the recently emerged novelcoronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi:10.1038/s41422-020-0282-0. Epub 2020 Feb 4. PubMed PMID: 32020029; PubMed CentralPMCID: PMC7054408. 6: Sheahan TP, Sims AC, Leist SR, Schäfer A, Won J, Brown AJ, Montgomery SA, HoggA, Babusis D, Clarke MO, Spahn JE, Bauer L, Sellers S, Porter D, Feng JY, Cihlar T, Jordan R, Denison MR, Baric RS. Comparative therapeutic efficacy of remdesivirand combination lopinavir, ritonavir, and interferon beta against MERS-CoV. NatCommun. 2020 Jan 10;11(1):222. doi: 10.1038/s41467-019-13940-6. PubMed PMID:31924756; PubMed Central PMCID: PMC6954302. 7: Brown AJ, Won JJ, Graham RL, Dinnon KH 3rd, Sims AC, Feng JY, Cihlar T,Denison MR, Baric RS, Sheahan TP. Broad spectrum antiviral remdesivir inhibitshuman endemic and zoonotic deltacoronaviruses with a highly divergent RNAdependent RNA polymerase. Antiviral Res. 2019 Sep;169:104541. doi:10.1016/j.antiviral.2019.104541. Epub 2019 Jun 21. PubMed PMID: 31233808; PubMed Central PMCID: PMC6699884. 8: Lo MK, Feldmann F, Gary JM, Jordan R, Bannister R, Cronin J, Patel NR, KlenaJD, Nichol ST, Cihlar T, Zaki SR, Feldmann H, Spiropoulou CF, de Wit E.Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge.Sci Transl Med. 2019 May 29;11(494). pii: eaau9242. doi:10.1126/scitranslmed.aau9242. PubMed PMID: 31142680; PubMed Central PMCID:PMC6732787. 9: Tchesnokov EP, Feng JY, Porter DP, Götte M. Mechanism of Inhibition of EbolaVirus RNA-Dependent RNA Polymerase by Remdesivir. Viruses. 2019 Apr 4;11(4). pii:E326. doi: 10.3390/v11040326. PubMed PMID: 30987343; PubMed Central PMCID:PMC6520719. 10: Agostini ML, Andres EL, Sims AC, Graham RL, Sheahan TP, Lu X, Smith EC, Case JB, Feng JY, Jordan R, Ray AS, Cihlar T, Siegel D, Mackman RL, Clarke MO, BaricRS, Denison MR. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio.2018 Mar 6;9(2). pii: e00221-18. doi: 10.1128/mBio.00221-18. PubMed PMID:29511076; PubMed Central PMCID: PMC5844999. |
PubChem Compound | 121304016 |
Last Modified | Nov 12 2021 |
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